3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as Olaparib , are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a central role in the repair of DNA single-strand breaks (SSBs) mediated via the base excision repair (BER) pathway .
Mode of Action
Olaparib is designed to act as a competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2 . Inhibition of the BER pathway by Olaparib leads to the accumulation of unrepaired SSBs, which subsequently leads to the formation of deleterious double-strand breaks (DSBs) .
Biochemical Pathways
In cells with an intact homologous recombination (HR) pathway, these DSBs can be repaired effectively. In tumors with homologous recombination repair deficiencies, olaparib causes synthetic lethality through the combination of two molecular events that are otherwise nonlethal when occurring in isolation .
Pharmacokinetics
The pharmacokinetic profile of Olaparib is favorable, with good oral bioavailability . The aqueous equilibrium solubility of Olaparib is around 0.10 mg/mL across a range of aqueous buffers (pH 1-9); this solubility is increased to 0.12-0.20 mg/mL in real and simulated gastrointestinal media .
Result of Action
The result of Olaparib’s action is the inhibition of tumor growth. It has been shown to provide clinically meaningful benefits among patients with recurrent ovarian cancer and a BRCA mutation . It has also shown promising activity in patients with metastatic breast or prostate cancer and a germline BRCA mutation .
Action Environment
The action of Olaparib can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For example, the presence of CYP3A4 modulators can affect the metabolism of Olaparib, potentially altering its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been studied for their inhibitory effects on the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . The compound’s interaction with this enzyme could potentially influence various biochemical reactions.
Cellular Effects
Similar compounds have shown to inhibit PARP, leading to the accumulation of DNA damage and potentially affecting cell function .
Molecular Mechanism
It is speculated that it may act as an inhibitor of PARP, similar to other compounds with similar structures .
Properties
IUPAC Name |
3-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-16-5-7-17(8-6-16)29-20(24-25-26-29)14-27-9-11-28(12-10-27)21(30)18-13-15-3-1-2-4-19(15)32-22(18)31/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZOSGXVGJGWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.